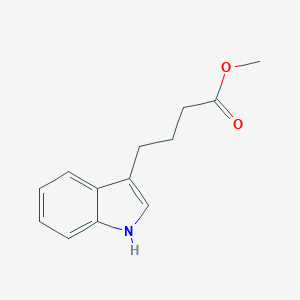

Methyl 4-(1H-indol-3-yl)butanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(1H-indol-3-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-16-13(15)8-4-5-10-9-14-12-7-3-2-6-11(10)12/h2-3,6-7,9,14H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJUFCOACOWDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165990 | |

| Record name | Methyl 4-(indol-3-yl)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15591-70-5 | |

| Record name | 1H-Indole-3-butanoic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15591-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl indole-3-butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015591705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl indole-3-butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-(indol-3-yl)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(indol-3-yl)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl indole-3-butyrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/768B8C88XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(1H-indol-3-yl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1H-indol-3-yl)butanoate is a versatile intermediate in the synthesis of a variety of biologically active compounds and pharmaceuticals. Its indole core linked to a C4 ester side chain at the 3-position makes it a valuable building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways to this important molecule, complete with mechanistic insights, detailed experimental protocols, and comparative data to inform laboratory practice.

Primary Synthesis Pathway: A Three-Step Approach from Indole

The most common and reliable method for the synthesis of Methyl 4-(1H-indol-3-yl)butanoate commences with the readily available starting material, indole. This pathway involves a three-step sequence: Friedel-Crafts acylation, reduction of the resulting ketoacid, and subsequent esterification.

Step 1: Friedel-Crafts Acylation of Indole with Succinic Anhydride

The initial step involves the electrophilic substitution of indole at the electron-rich C3 position with an acylating agent.[1][2] Succinic anhydride is the ideal choice for introducing the required four-carbon backbone. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the anhydride towards electrophilic attack.[1]

Mechanism: The Lewis acid coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the C=O bond and generating a highly electrophilic acylium ion. The nucleophilic C3 of the indole ring then attacks this acylium ion, forming a resonance-stabilized intermediate. Subsequent deprotonation restores the aromaticity of the indole ring, yielding 4-(1H-indol-3-yl)-4-oxobutanoic acid.[3]

Figure 1: Friedel-Crafts Acylation of Indole.

Experimental Protocol: Synthesis of 4-(1H-indol-3-yl)-4-oxobutanoic acid

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend indole (1 equivalent) and succinic anhydride (1.1 equivalents) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.5 equivalents) in portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(1H-indol-3-yl)-4-oxobutanoic acid.

Step 2: Reduction of the Ketoacid

The carbonyl group of 4-(1H-indol-3-yl)-4-oxobutanoic acid must be reduced to a methylene group to furnish indole-3-butyric acid. Two classical methods are highly effective for this transformation: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[4][5] The choice between these methods depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

A) Clemmensen Reduction

This method employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid to reduce the ketone.[6][7]

Mechanism: The precise mechanism of the Clemmensen reduction is not fully elucidated but is thought to involve a series of single-electron transfers from the metal surface to the protonated carbonyl group, leading to the formation of a zinc carbenoid intermediate which is subsequently protonated to the alkane.[6]

Experimental Protocol: Clemmensen Reduction of 4-(1H-indol-3-yl)-4-oxobutanoic acid

-

Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

-

To a round-bottom flask containing the amalgamated zinc, add concentrated hydrochloric acid and toluene.

-

Add 4-(1H-indol-3-yl)-4-oxobutanoic acid (1 equivalent) to the flask and heat the mixture to reflux with vigorous stirring for 8-12 hours.

-

After cooling to room temperature, separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting crude indole-3-butyric acid by recrystallization.

B) Wolff-Kishner Reduction

This reduction is performed under basic conditions, using hydrazine hydrate (N₂H₄·H₂O) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.[5][8]

Mechanism: The reaction proceeds through the in-situ formation of a hydrazone from the ketone and hydrazine.[8] Strong base then deprotonates the hydrazone, which, upon heating, eliminates nitrogen gas to form a carbanion. This carbanion is then protonated by the solvent to yield the alkane.[9][10]

Figure 2: Reduction of the Ketoacid Intermediate.

Experimental Protocol: Wolff-Kishner Reduction of 4-(1H-indol-3-yl)-4-oxobutanoic acid

-

In a round-bottom flask fitted with a reflux condenser, place 4-(1H-indol-3-yl)-4-oxobutanoic acid (1 equivalent), potassium hydroxide (4-5 equivalents), and ethylene glycol.

-

Add hydrazine hydrate (3-4 equivalents) and heat the mixture to reflux for 1-2 hours.

-

After the initial reflux, arrange the apparatus for distillation and remove the excess water and hydrazine until the temperature of the reaction mixture reaches 190-200 °C.

-

Maintain the mixture at this temperature for an additional 3-4 hours.

-

Cool the reaction mixture, dilute with water, and acidify with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure indole-3-butyric acid.

Step 3: Fischer Esterification

The final step is the conversion of indole-3-butyric acid to its methyl ester. This is typically achieved through a Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[11][12]

Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the methyl ester.[11][13]

Experimental Protocol: Synthesis of Methyl 4-(1H-indol-3-yl)butanoate

-

Dissolve indole-3-butyric acid (1 equivalent) in a large excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford pure Methyl 4-(1H-indol-3-yl)butanoate.

Alternative Synthesis Pathways

While the three-step sequence from indole is the most established route, other methods can be employed, offering different strategic advantages.

Pathway 2: Direct Alkylation of Indole

A more direct approach involves the alkylation of indole with a suitable 4-halobutanoate ester, such as methyl 4-bromobutanoate. This reaction typically requires a base to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion.

Mechanism: The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), abstracts the proton from the indole nitrogen. The resulting indolate anion then undergoes a nucleophilic substitution reaction (Sₙ2) with the alkyl halide to form the C-N bond. While N-alkylation is often favored, C3-alkylation can occur under specific conditions, particularly with certain catalysts or in the presence of specific counter-ions.

Figure 3: Direct Alkylation of Indole.

Experimental Protocol: Direct Alkylation of Indole

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1 equivalent) in DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the indolate anion.

-

Cool the mixture back to 0 °C and add methyl 4-bromobutanoate (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to isolate Methyl 4-(1H-indol-3-yl)butanoate.

Pathway 3: Fischer Indole Synthesis

The Fischer indole synthesis provides a powerful method for constructing the indole ring itself.[14][15] To synthesize the target molecule via this route, a suitable keto-ester, methyl levulinate (methyl 4-oxopentanoate), is reacted with phenylhydrazine in the presence of an acid catalyst.

Mechanism: The reaction begins with the formation of a phenylhydrazone from phenylhydrazine and methyl levulinate.[14] Under acidic conditions and heat, the phenylhydrazone undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[16]

Experimental Protocol: Fischer Indole Synthesis

-

In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and methyl levulinate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Cool the mixture and pour it into ice water.

-

Neutralize the solution with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic extract with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield Methyl 4-(1H-indol-3-yl)butanoate.

Data Summary and Comparison

| Pathway | Key Steps | Typical Reagents | Advantages | Disadvantages | Overall Yield Range |

| Primary Pathway | 1. Friedel-Crafts Acylation2. Reduction3. Esterification | Indole, Succinic Anhydride, AlCl₃, Zn(Hg)/HCl or H₂NNH₂/KOH, Methanol, H₂SO₄ | Reliable, high-yielding, starts from simple materials. | Multi-step, requires harsh reducing agents. | 60-80% |

| Direct Alkylation | Single Step Alkylation | Indole, Methyl 4-bromobutanoate, NaH, DMF | Atom-economical, one-pot synthesis. | Potential for N-alkylation side products, requires anhydrous conditions. | 40-60% |

| Fischer Indole Synthesis | Phenylhydrazone formation and cyclization | Phenylhydrazine, Methyl levulinate, Acid catalyst (e.g., PPA) | Convergent synthesis, builds the indole ring. | May produce regioisomers with substituted phenylhydrazines. | 50-70% |

Conclusion

The synthesis of Methyl 4-(1H-indol-3-yl)butanoate can be accomplished through several effective pathways. The three-step sequence involving Friedel-Crafts acylation, reduction, and esterification stands out as the most robust and generally high-yielding method, making it a preferred choice for many applications. However, the direct alkylation and Fischer indole synthesis routes offer valuable alternatives, particularly when specific substitution patterns are desired or when exploring different synthetic strategies. The selection of the optimal pathway will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups in more complex substrates. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently synthesize this important chemical intermediate.

References

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. [Link]

-

Wikipedia. (n.d.). Wolff–Kishner reduction. [Link]

-

Organic Chemistry Tutor. (2020). Wolff Kishner Reduction Mechanism. [Link]

-

Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2020, June 23). Wolff Kishner Reduction Mechanism [Video]. YouTube. [Link]

-

LibreTexts. (2023). Wolff-Kishner Reduction. [Link]

-

Juniper Publishers. (2024). The Clemmensen Reduction. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

ResearchGate. (n.d.). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]

-

Organic Syntheses. (n.d.). Modified Clemmensen Reduction. [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Clemmensen Reduction. [Link]

-

Taber, D. F., & Stachel, S. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2739–2748. [Link]

-

ResearchGate. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2011). Methyl 3-(1H-indol-3-yl)propanoate. [Link]

-

Unknown. (n.d.). Lab5 procedure esterification. [Link]

-

Allen. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. [Link]

-

Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

-

Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]

-

Arkat USA. (n.d.). Attempted synthesis of methyl 3-(1H-indol-3-yl)-but-2-enoate. [Link]

-

ResearchGate. (n.d.). The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides. [Link]

-

Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

-

ACS Publications. (n.d.). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. [Link]

-

BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. [Link]

-

MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. [Link]

-

Unknown. (n.d.). Synthesis and Chemistry of Indole. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

-

L.S.College, Muzaffarpur. (2020). Wolff–Kishner reduction. [Link]

-

SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. [Link]

-

Unknown. (n.d.). the wolff-kishner reduction. [Link]

-

YouTube. (2021, August 5). Fischer Indole Synthesis [Video]. [Link]

-

LOCKSS. (2016). development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

-

SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. [Link]

-

Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

A Technical Guide to the Chemical Properties and Synthesis of Methyl 4-(1H-indol-3-yl)butanoate

Section 1: Introduction and Overview

Methyl 4-(1H-indol-3-yl)butanoate, also known as the methyl ester of Indole-3-butyric acid (IBA), is a significant heterocyclic compound rooted in the chemistry of plant auxins. While its parent carboxylic acid, IBA, is a well-documented phytohormone extensively used in horticulture to promote root formation, the methyl ester serves a distinct and vital role within research and development.[1][2] Primarily utilized as a synthetic intermediate, this esterified form offers altered physicochemical properties, such as increased lipophilicity, which can be advantageous for specific experimental designs, including membrane transport studies or as a protected precursor in multi-step organic syntheses.

This technical guide provides a comprehensive examination of the chemical properties, spectroscopic signature, and a validated synthesis protocol for Methyl 4-(1H-indol-3-yl)butanoate. The content herein is structured to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required for the confident synthesis, identification, and application of this versatile indole derivative.

Caption: Chemical Structure of Methyl 4-(1H-indol-3-yl)butanoate.

Section 2: Physicochemical Properties

Precise experimental data for Methyl 4-(1H-indol-3-yl)butanoate is not widely published, largely due to its status as a synthetic intermediate rather than a final product. The data presented below is a combination of calculated values and properties extrapolated from its parent acid and closely related analogues.

| Property | Value | Source / Method |

| IUPAC Name | Methyl 4-(1H-indol-3-yl)butanoate | IUPAC Nomenclature |

| Synonyms | Indole-3-butyric acid methyl ester | Common Nomenclature |

| CAS Number | Not explicitly assigned. Parent Acid: 133-32-4 | [3] |

| Molecular Formula | C₁₃H₁₅NO₂ | - |

| Molecular Weight | 217.26 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Analogue Comparison |

| Boiling Point | >200 °C (estimated at atmospheric pressure) | Extrapolation |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, acetone, dichloromethane. Poorly soluble in water. | [4] |

| Stability | Stable under standard laboratory conditions. Sensitive to strong acids, bases, and oxidizing agents. | General Chemical Principles |

Section 3: Spectroscopic Profile for Structural Elucidation

The positive identification of Methyl 4-(1H-indol-3-yl)butanoate relies on a combination of spectroscopic techniques. The following data provides the characteristic signature for this molecule, essential for reaction monitoring and quality control.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for identifying this compound. The fragmentation pattern is highly characteristic of a 3-substituted indole with an alkyl ester side chain.

-

Molecular Ion (M⁺): A distinct peak is observed at m/z = 217 , corresponding to the molecular weight of the compound.[5]

-

Base Peak: The most abundant fragment appears at m/z = 130 . This highly stable ion is the result of a benzylic-type cleavage of the Cα-Cβ bond of the side chain, followed by rearrangement to the quinolinium cation. This is a definitive marker for 3-alkylindoles.[5]

-

Other Fragments: A fragment at m/z = 186 (M-31) can be observed, corresponding to the loss of a methoxy radical (•OCH₃) from the ester.

Caption: Key EI-MS Fragmentation Pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an unambiguous structural fingerprint. The predicted chemical shifts (in ppm) in a solvent like CDCl₃ are as follows:

| Proton (¹H) | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| NH -1 | ~ 8.10 | broad singlet | 1H | Indole N-H |

| Ar-H | 7.60 - 7.10 | multiplet | 4H | C4, C5, C6, C7 Protons |

| CH -2 | ~ 7.00 | singlet (or narrow t) | 1H | C2 Proton |

| O-CH ₃ | ~ 3.65 | singlet | 3H | Methyl Ester |

| CH ₂-α | ~ 2.75 | triplet | 2H | Methylene adjacent to indole |

| CH ₂-γ | ~ 2.35 | triplet | 2H | Methylene adjacent to C=O |

| CH ₂-β | ~ 2.00 | quintet | 2H | Central methylene |

| Carbon (¹³C) | Predicted Shift (ppm) | Assignment |

| C =O | ~ 174.0 | Ester Carbonyl |

| Ar-C | 136.5 - 111.0 | Aromatic Carbons (C3a-C7a) |

| C -2 | ~ 122.0 | Indole C2 |

| C -3 | ~ 115.0 | Indole C3 (site of substitution) |

| O-C H₃ | ~ 51.5 | Methyl Ester |

| C H₂-γ | ~ 34.0 | Methylene adjacent to C=O |

| C H₂-α | ~ 25.0 | Methylene adjacent to indole |

| C H₂-β | ~ 24.5 | Central methylene |

Rationale for Predictions: The indole N-H proton is typically deshielded and appears as a broad singlet around 8.1 ppm.[6] Aromatic protons resonate in the 7.1-7.6 ppm region. The ester methyl group gives a characteristic sharp singlet around 3.65 ppm. The aliphatic chain protons appear as distinct multiplets, with the methylene group adjacent to the electron-withdrawing carbonyl being the most deshielded of the three.

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Medium, Sharp | N-H Stretch (Indole) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 1735 | Strong, Sharp | C=O Stretch (Ester) |

| 1600 - 1450 | Medium | Aromatic C=C Bending |

| 1250 - 1150 | Strong | C-O Stretch (Ester) |

| ~ 740 | Strong | Ortho-disubstituted Benzene C-H Bend |

The most telling absorption is the strong, sharp carbonyl (C=O) peak around 1735 cm⁻¹, which is definitive for the ester functional group and clearly distinguishes the compound from its parent carboxylic acid (which would show a broader C=O stretch and a very broad O-H stretch).[7]

Section 4: Synthesis Protocol via Fischer Esterification

The most direct and reliable method for preparing Methyl 4-(1H-indol-3-yl)butanoate is the Fischer esterification of Indole-3-butyric acid.

Principle and Rationale

Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[8] In this case, Indole-3-butyric acid reacts with methanol. The reaction is an equilibrium process. To drive the equilibrium towards the product (the ester), a large excess of the alcohol (methanol) is used, which also serves as the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by methanol.

Detailed Step-by-Step Protocol

Reagents & Equipment:

-

Indole-3-butyric acid (IBA)

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source (heating mantle)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add Indole-3-butyric acid (e.g., 10.0 g, 49.2 mmol).

-

Solvent Addition: Add a large excess of anhydrous methanol (e.g., 100 mL). Stir the mixture until the IBA is fully dissolved.

-

Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully, add concentrated sulfuric acid (e.g., 1 mL) dropwise with continuous stirring. Causality: This exothermic addition must be done slowly to control the temperature and prevent side reactions.

-

Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL). Causality: This step quenches the reaction and precipitates the less water-soluble ester product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL) to remove excess water. Causality: The bicarbonate wash is crucial to remove both the sulfuric acid catalyst and any unreacted carboxylic acid, preventing re-hydrolysis of the ester.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The resulting oil or solid can be purified further by column chromatography on silica gel if necessary, though for many applications, the crude product is of sufficient purity.

Synthesis Workflow Diagram

Caption: Workflow for the Fischer Esterification Synthesis.

Section 5: Applications in Research and Development

The primary value of Methyl 4-(1H-indol-3-yl)butanoate lies in its utility as a research tool and chemical building block.

-

Pro-drug and Metabolic Studies: In plant physiology, the ester can be used as a more membrane-permeable precursor to IBA. Once absorbed by plant tissues, cellular esterases can hydrolyze it to release the active carboxylic acid, allowing for studies on auxin metabolism and transport.[7]

-

Synthetic Intermediate: The ester functional group is an excellent protecting group for the carboxylic acid. This allows chemists to perform reactions on other parts of the molecule, such as the indole nitrogen, without interference from the acidic proton of the carboxylic acid. The ester can be easily deprotected (hydrolyzed) in a subsequent step.

-

Medicinal Chemistry: The indole scaffold is a privileged structure in drug discovery.[9] Methyl 4-(1H-indol-3-yl)butanoate serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic activities, from enzyme inhibitors to receptor antagonists.[10]

Section 6: Safety and Handling

-

Acute Toxicity: The parent acid, IBA, is classified as toxic if swallowed.[5] Similar precautions should be taken with the ester.

-

Irritation: IBA is known to cause skin and serious eye irritation. Esters can also be irritants. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents and sources of ignition.

This guide is intended for use by qualified individuals trained in chemical synthesis and laboratory safety. Always consult a comprehensive risk assessment before beginning any experimental work.

Section 7: References

-

Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2121. [Link]

-

Saeed, A., et al. (2025). Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. Journal of Biomolecular Structure & Dynamics. [Link]

-

Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propanoate. ResearchGate. [Link]

-

Hou, R.-B., & Li, D.-F. (2011). (PDF) Methyl 3-(1H-indol-3-yl)propanoate. ResearchGate. [Link]

-

mzCloud. (2015). Indole 3 butyric acid. mzCloud Mass Spectrometry Database. [Link]

-

PubChem. (n.d.). 4-(1-methyl-1H-indol-3-yl)butanoic acid. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

-

HiMedia Laboratories. (n.d.). Indole-3-butyric acid. HiMedia Laboratories. Retrieved February 1, 2026, from [Link]

-

Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: Indole-3-butyric acid. Carl Roth. [Link]

-

Epstein, E., et al. (1991). Identification of indole-3-butyric acid as an endogenous constituent of maize kernels and leaves. SciSpace. [Link]

-

Mokhtar, M., et al. (2023). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. [Link]

-

ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... ResearchGate. Retrieved February 1, 2026, from [Link]

-

Liu, Y., et al. (2012). A Liquid Chromatography Tandem Mass Spectrometry Method for Simultaneous Determination of acid/alkaline Phytohormones in Grapes. PubMed. [Link]

-

University of Toronto Scarborough. (n.d.). Experiment 10: Fischer Esterification. UTSC. [Link]

-

PhytoTech Labs. (n.d.). Indole-3-Butyric Acid (IBA). PhytoTech Labs. Retrieved February 1, 2026, from [Link]

-

Dicationic Ionic Liquids with an Indole-3-butyrate Anion − Plant Growth Stimulation and Ecotoxicological Evaluations. (2023). ResearchGate. [Link]

-

Al-Hussain, S. A., & Al-Haider, A. H. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Mondal, P. (2017). Indole secondary amine NMR peak. ResearchGate. [Link]

-

Pharmaffiliates. (n.d.). N-Methyl-4-aminobutyric Acid-d3. Pharmaffiliates. Retrieved February 1, 2026, from [Link]

-

Golm Metabolome Database. (n.d.). Details of Indole-3-butyric acid. Max Planck Institute. Retrieved February 1, 2026, from [Link]

Sources

- 1. phytotechlab.com [phytotechlab.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Indole-3-butyric acid [himedialabs.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. journalajacr.com [journalajacr.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-(1H-indol-3-yl)butanoate

Abstract: This technical guide provides a comprehensive overview of Methyl 4-(1H-indol-3-yl)butanoate, a significant indole derivative with applications in synthetic chemistry and as a precursor in drug discovery. This document details its chemical identifiers, physicochemical properties, a validated synthetic protocol, and its role as a key intermediate. It is intended for researchers and professionals in organic chemistry, medicinal chemistry, and drug development, offering both foundational knowledge and practical, field-proven insights into its synthesis and application.

Core Identification and Chemical Properties

Methyl 4-(1H-indol-3-yl)butanoate is the methyl ester of Indole-3-butyric acid (IBA), a well-known plant hormone of the auxin family.[1] The esterification of the carboxylic acid group modifies its polarity and reactivity, making it a valuable intermediate for further chemical modifications or a more membrane-permeable analog for biological studies.

Chemical Identifiers

A precise understanding of a compound begins with its fundamental identifiers, which ensure unambiguous communication and sourcing in a research and development setting.

| Identifier | Value | Source |

| CAS Number | 15591-70-5 | [2][3] |

| IUPAC Name | methyl 4-(1H-indol-3-yl)butanoate | [2] |

| Molecular Formula | C13H15NO2 | [2][4] |

| Molecular Weight | 217.27 g/mol | [2][3] |

| InChI Key | ZEJUFCOACOWDPP-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | COC(=O)CCCC1=CNC2=CC=CC=C12 | [2] |

| Synonyms | 1H-Indole-3-butanoic acid, methyl ester; Methyl 4-(indol-3-yl)butyrate | [3] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, solubility, and suitability for various experimental conditions.

| Property | Value | Notes |

| LogP | 2.63 - 2.74 | [2][3] Indicates moderate lipophilicity, higher than its parent carboxylic acid. |

| Hydrogen Bond Donors | 1 (from the indole N-H) | [2] |

| Hydrogen Bond Acceptors | 2 (from the carbonyl and ester oxygens) | [2] |

| Molecular Formula | C13H15NO2 | [2] |

Synthesis and Mechanistic Insights

The most direct and widely employed method for synthesizing Methyl 4-(1H-indol-3-yl)butanoate is the Fischer esterification of its parent carboxylic acid, Indole-3-butyric acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and use of readily available reagents.

Fischer Esterification: The Primary Synthetic Route

Reaction Principle: The protocol involves reacting Indole-3-butyric acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The excess methanol serves both as a reactant and the solvent, driving the equilibrium towards the product side in accordance with Le Châtelier's principle. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Caption: Fischer esterification workflow for the synthesis of Methyl 4-(1H-indol-3-yl)butanoate.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis is confirmed by standard analytical techniques that verify the structure and purity of the final product.

Materials:

-

Indole-3-butyric acid (IBA)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Indole-3-butyric acid (1.0 eq) in anhydrous methanol (approx. 10-20 mL per gram of IBA).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the solution. The addition is exothermic and should be done with caution.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold water or ice.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.

-

Neutralization: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel if necessary to yield the pure ester.

Applications in Research and Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Methyl 4-(1H-indol-3-yl)butanoate serves as a key building block in this domain.

Intermediate for Histone Deacetylase (HDAC) Inhibitors

Indole-3-butyric acid derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents.[5] The methyl ester serves as a protected form of the carboxylic acid or as a direct precursor for synthesizing more complex amides and hydroxamic acids, which are often the key zinc-binding groups in HDAC inhibitors. The ester can be readily converted to the desired functional group in later synthetic steps.

Caption: Synthetic utility of the methyl ester in preparing HDAC inhibitor precursors.

Role of the Methyl Group in Drug Design

The introduction of a methyl group, in this case through esterification, is a fundamental strategy in lead optimization.[6] It can significantly alter a molecule's properties:

-

Increased Lipophilicity: The methyl ester is more lipophilic than the parent carboxylic acid, which can improve membrane permeability and oral bioavailability.[7]

-

Metabolic Stability: Esters can act as prodrugs, being stable until hydrolyzed by esterase enzymes in the body to release the active carboxylic acid.[6]

-

Modulation of Binding: The methyl group can provide favorable hydrophobic interactions within a target's binding pocket, potentially increasing potency. This phenomenon is sometimes referred to as the "magic methyl" effect.[7]

Safety and Handling

No specific safety data sheet is available for Methyl 4-(1H-indol-3-yl)butanoate. Therefore, precautions should be based on compounds of a similar class. For related compounds like Methyl Butyrate, hazards include flammability and potential irritation upon contact with skin and eyes.[8][9]

-

General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing vapors or dust.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]

References

- Fluorochem. (n.d.). Methyl 4-(1H-Indol-3-yl)butanoate.

- PubChem. (n.d.). 4-(1-methyl-1H-indol-3-yl)butanoic acid.

- Fisher Scientific. (n.d.). Safety Data Sheet - Methyl butyrate.

- Aurochemicals. (2022). Methyl Butyrate, Natural SDS.

- AK Scientific, Inc. (n.d.). 4-(1H-Indol-3-yl)-3-oxo-butyric acid methyl ester Safety Data Sheet.

- Sigma-Aldrich. (2025). Aldrich W269301 - Safety Data Sheet.

- Cosmo Bio USA. (2015). Methyl Butyrate MSDS.

- PubChem. (n.d.). Methyl 4-(indol-3-yl)butyrate.

- mzCloud. (2015). Indole 3 butyric acid.

- Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, A. L. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.

- SIELC Technologies. (n.d.). Methyl 4-(indol-3-yl)butyrate.

- PubChem. (n.d.). Indole-3-Butyric Acid.

- Juniper Publishers. (2021). Magic Methyl Effects in Drug Design.

Sources

- 1. Indole-3-Butyric Acid | C12H13NO2 | CID 8617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Methyl 4-(indol-3-yl)butyrate | SIELC Technologies [sielc.com]

- 4. Methyl 4-(indol-3-yl)butyrate | C13H15NO2 | CID 85010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. fishersci.com [fishersci.com]

- 9. aurochemicals.com [aurochemicals.com]

- 10. aksci.com [aksci.com]

Technical Guide: Spectroscopic Profiling of Methyl 4-(1H-indol-3-yl)butanoate

[1]

Executive Summary

Methyl 4-(1H-indol-3-yl)butanoate (Methyl Indole-3-butyrate) is the methyl ester derivative of Indole-3-butyric acid (IBA), a potent auxin used in plant tissue culture and as a scaffold in medicinal chemistry (e.g., histone deacetylase inhibitors).[1]

This guide provides a definitive reference for the identification of this compound, distinguishing it from its parent acid and potential degradation products. The data presented synthesizes high-field NMR characteristics, mass spectrometry fragmentation patterns, and infrared signatures.[1]

Compound Identity:

Spectroscopic Data Analysis[1][5][6][7][8]

Nuclear Magnetic Resonance (NMR)

The

Solvent:

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| NH | 8.05 | Broad Singlet | 1H | - | Indole N-H (Exchangeable) |

| Ar-H | 7.60 | Doublet (d) | 1H | 7.9 | C4-H (Deshielded by ring current) |

| Ar-H | 7.35 | Doublet (d) | 1H | 8.0 | C7-H |

| Ar-H | 7.19 | Triplet (t) | 1H | 7.5 | C6-H |

| Ar-H | 7.11 | Triplet (t) | 1H | 7.5 | C5-H |

| C2-H | 6.98 | Doublet (d) | 1H | 2.2 | Indole C2-H (Characteristic) |

| OCH | 3.66 | Singlet (s) | 3H | - | Methyl Ester (Diagnostic) |

| 2.81 | Triplet (t) | 2H | 7.5 | Benzylic/Indylic position | |

| 2.38 | Triplet (t) | 2H | 7.4 | Adjacent to Carbonyl | |

| 2.06 | Quintet (m) | 2H | 7.5 | Central methylene chain |

Technical Insight:

The shift of the

Infrared Spectroscopy (FT-IR)

IR is critical for rapid purity assessment, specifically to confirm the absence of the broad O-H stretch from the parent acid.

| Wavenumber ( | Functional Group | Vibrational Mode | Diagnostic Note |

| 3400-3300 | N-H | Stretch | Sharp band (Indole NH); distinctive from broad OH. |

| 2950-2850 | C-H | Stretch | Aliphatic methylene chain.[1] |

| 1735-1740 | C=O | Stretch | Ester Carbonyl.[1] Higher frequency than free acid (1710). |

| 1200-1150 | C-O | Stretch | Ester C-O-C linkage. |

| 745 | Ar-H | Bend | Ortho-disubstituted benzene ring (Indole signature).[1] |

Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV)[1]

-

Molecular Ion (

): m/z 217 (Distinct, typically 20-30% intensity).[1] -

Base Peak: m/z 130 (3-methylindole cation / Quinolinium rearrangement).[1]

-

Key Fragment: m/z 143 (Indole-CH

-CH -

Loss of Methoxy: m/z 186 (

).[1]

Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation pathway under Electron Impact, confirming the structural connectivity.

Figure 1: Proposed EI-MS fragmentation pathway for Methyl 4-(1H-indol-3-yl)butanoate.

Synthesis & Experimental Protocol

Objective: Synthesis of Methyl 4-(1H-indol-3-yl)butanoate via Fischer Esterification. Scale: 10 mmol (approx. 2.0 g input).

Reagents

-

Precursor: Indole-3-butyric acid (IBA) (>98% purity).[1]

-

Solvent/Reactant: Methanol (Anhydrous).

-

Catalyst: Sulfuric Acid (

, conc.) or Thionyl Chloride (

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add Indole-3-butyric acid (2.03 g, 10 mmol) to Methanol (20 mL). Stir until fully dissolved.

-

Catalysis (Choice of A or B):

-

Method A (Standard): Add conc.

(0.5 mL) dropwise. -

Method B (In-situ Acid Chloride): Cool to 0°C, add

(1.5 eq) dropwise, then warm to RT.

-

-

Reflux: Heat the mixture to reflux (65°C) for 3–4 hours.

-

QC Check: Spot on TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Product (

) should appear; Starting Material (

-

-

Workup:

-

Cool to room temperature.[1]

-

Concentrate methanol under reduced pressure (Rotavap).

-

Dilute residue with Ethyl Acetate (50 mL).

-

Wash 1: Saturated

(2 x 20 mL) to neutralize acid catalyst and remove unreacted IBA. -

Wash 2: Brine (20 mL).

-

-

Isolation: Dry organic layer over anhydrous

, filter, and concentrate to yield a pale yellow oil or low-melting solid.[1]

Synthesis Workflow Diagram

Figure 2: Operational workflow for the acid-catalyzed esterification of IBA.

Quality Control & Self-Validation

To ensure the integrity of the synthesized compound, the following QC checks must be performed. This protocol relies on comparative exclusion , ensuring the product is neither the starting material nor a degradation byproduct.

| QC Test | Observation for Pure Product | Failure Mode Indicator |

| TLC (Hex/EtOAc 7:3) | Single spot, | Spot at baseline or |

| Ratio of OMe (3.66 ppm) to Ar-H (7.6 ppm) is exactly 3:[1]1. | Ratio < 3:1 implies impurity; Ratio > 3:1 implies trapped solvent (MeOH). | |

| Solubility | Soluble in | Soluble in aqueous base ( |

| Appearance | Pale yellow viscous oil or waxy solid.[1] | Dark brown/black indicates oxidation of the indole ring (store at -20°C).[1] |

Storage and Stability

Indole derivatives are prone to oxidative degradation (browning) upon exposure to light and air.

-

Storage: -20°C under Argon/Nitrogen atmosphere.

-

Container: Amber glass vial.

References

-

National Institute of Standards and Technology (NIST). Indole-3-butyric acid Mass Spectrum (Parent Compound Reference).[1] NIST Chemistry WebBook, SRD 69. [Link][1]

-

Jackson, A. H., & Smith, A. E. (1964). Electrophilic substitution in indoles: Part I. General study. Journal of the Chemical Society. (Foundational NMR assignments for 3-substituted indoles). [Link][1][4]

-

PubChem. Compound Summary: Indole-3-butyric acid (Source for physical property comparison).[1] National Library of Medicine. [Link][1]

Biological activity of indole-3-butanoic acid esters

An In-Depth Technical Guide to the Biological Activity of Indole-3-Butanoic Acid Esters

Abstract

Indole-3-butanoic acid (IBA) is a pivotal auxin in plant biology, widely utilized for its potent root-promoting capabilities. While effective, its application can be optimized for stability, delivery, and sustained action. This technical guide delves into the biological activity of Indole-3-butanoic acid esters, synthetic derivatives designed to function as prodrugs or slow-release formulations of IBA. We will explore their synthesis, mechanism of action centered on enzymatic hydrolysis, and comparative efficacy in plant science applications. Furthermore, this guide will touch upon the emerging, albeit nascent, pharmacological potential of IBA derivatives, including their antioxidant properties and the critical toxicological considerations for non-plant applications. Detailed experimental and analytical protocols are provided to equip researchers and drug development professionals with the practical knowledge to investigate and harness the potential of these compounds.

Introduction to Indole-3-Butanoic Acid (IBA) and its Esters

The Role of Auxins in Biology

Auxins are a class of plant hormones that play a central role in virtually all aspects of plant growth and development, including cell division, elongation, and differentiation.[1] The primary and most potent native auxin is indole-3-acetic acid (IAA).[2] However, other endogenous compounds, such as indole-3-butanoic acid (IBA), also exhibit significant auxin activity and are integral to the plant's hormonal regulatory network.[2][3] These molecules orchestrate developmental processes like root formation, apical dominance, and tropic responses.[1][4]

IBA: A Key Endogenous and Synthetic Auxin

IBA is a naturally occurring crystalline solid found in the leaves and seeds of various plants, including maize.[3][5] While it was once thought to be strictly synthetic, its endogenous presence is now well-established.[3] In agricultural and horticultural practices, synthetically produced IBA is a cornerstone ingredient in commercial rooting products.[6] Its primary function is to stimulate the formation of adventitious roots from cuttings, a process crucial for the clonal propagation of many plant species.[4][7][8] IBA is considered more stable and less prone to oxidation than IAA, contributing to its widespread use.[2][7]

The Prodrug Concept: Why Esterify IBA?

The esterification of a biologically active molecule like IBA is a classic prodrug strategy. An ester is a conjugate of the parent acid, which is typically inactive itself but is designed to undergo transformation in vivo to release the active compound. The primary motivations for creating IBA esters include:

-

Controlled Release: Ester linkages can be cleaved by ubiquitous esterase enzymes present in plant tissues and the environment.[1][9][10] This enzymatic hydrolysis provides a mechanism for the slow and sustained release of active IBA, potentially prolonging its biological effect and reducing the need for repeat applications.[11]

-

Improved Stability: The carboxylic acid group of IBA can be reactive. Converting it to an ester can protect it from degradation, particularly photodegradation, thereby increasing its shelf-life and stability in formulations.[12]

-

Enhanced Bioavailability: Modifying the polarity of IBA through esterification can alter its solubility and ability to penetrate plant tissues, potentially leading to more efficient uptake.

Synthesis and Physicochemical Properties

General Synthetic Routes for IBA

The industrial synthesis of IBA has been refined over the years to improve yield and reduce costs. Common methods include:

-

Reaction of Indole with γ-Butyrolactone: This is a widely used industrial method where indole is reacted with γ-butyrolactone in the presence of a strong base and heat.[13]

-

Friedel-Crafts Acylation: This classic organic reaction can be adapted to synthesize IBA by reacting indole with succinyl dichloride in the presence of a Lewis acid catalyst, followed by a Clemmensen reduction of the resulting ketone.[14]

-

Grignard Reaction: An older method involves the use of a Grignard reagent prepared from indole, which then reacts with a suitable precursor like 4-chlorobutyronitrile.[15]

Esterification of IBA: Methodologies

Once IBA is synthesized or obtained, it can be converted to its corresponding ester via several standard esterification methods. The most common is the Fischer esterification.

Protocol: Fischer Esterification of IBA This protocol describes a general procedure for synthesizing an IBA ester, for example, ethyl indole-3-butanoate. The choice of alcohol will determine the resulting ester.

-

Reactant Setup: In a round-bottom flask, dissolve Indole-3-Butanoic Acid (1.0 eq) in a large excess of the desired alcohol (e.g., ethanol, 20-50 eq), which serves as both the reactant and the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to the solution (approx. 0.05-0.1 eq).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the alcohol used. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or diethyl ether (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to obtain the crude ester.

-

Final Purification: Purify the crude product using column chromatography on silica gel to yield the pure IBA ester.

Physicochemical Characteristics

IBA is a white to light-yellow crystalline solid with a melting point of approximately 125°C.[3][7] It is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[7] Its esters are generally less polar and more hydrophobic, exhibiting higher solubility in nonpolar organic solvents and significantly lower solubility in water. The stability of IBA esters, particularly against photodegradation, is generally enhanced compared to the parent acid.[12]

Core Mechanism of Action: From Ester to Active Auxin

The biological activity of an IBA ester is almost entirely dependent on its conversion back to the free acid form within the target organism. This process is a cascade that begins with hydrolysis and is followed by the same metabolic pathways that govern endogenous IBA.

Enzymatic Hydrolysis: The Gateway to Bioactivity

The critical first step is the cleavage of the ester bond. This reaction is catalyzed by non-specific esterase enzymes that are ubiquitously present in living organisms.[10][16] In vivo studies demonstrate that this hydrolysis can be rapid, effectively releasing the parent carboxylic acid.[9] The rate of this hydrolysis can be influenced by the structure of the ester itself and the specific esterase enzymes present in the tissue, providing a potential avenue for designing esters with tailored release profiles.

Conversion of IBA to IAA: The β-Oxidation Pathway

Once free IBA is released, it is recognized by the plant's metabolic machinery. While IBA has some intrinsic auxin activity, a significant portion of its effect is attributed to its conversion into indole-3-acetic acid (IAA).[3] This conversion occurs in peroxisomes via a process analogous to the β-oxidation of fatty acids.[1][17] This metabolic link establishes IBA, and by extension its esters, as a storage and transport form of the highly active IAA.[1]

Downstream Signaling

The IAA generated from IBA (or the IBA itself) then engages the canonical auxin signaling pathway. This involves binding to the TIR1/AFB family of F-box protein receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes that drive cellular responses like cell expansion and division.

Caption: Metabolic pathway of IBA esters from prodrug to biological response.

Biological Activities and Applications in Plant Science

The primary application of IBA esters is in horticulture and agriculture, where they serve as advanced plant growth regulators.

Modulation of Root Architecture

Research has shown that specific IBA derivatives, such as methyl 2-hydroxy-5-(1H-indole-3-yl)pentanoate (JAX-44), are potent promoters of lateral and adventitious root formation.[1] This effect is crucial for establishing strong root systems, which enhances nutrient and water uptake, leading to more robust plants. The application of IBA and its derivatives is a standard practice for propagating species that are difficult to root.[4][8]

Advantages over Free IBA: A Comparative Analysis

A key finding is that certain IBA esters can confer significant advantages over the application of free IBA. High concentrations of free IBA can often inhibit the elongation of the primary root, which can be detrimental to overall plant architecture.[1] In contrast, some ester derivatives maintain primary root length while substantially increasing the number of lateral roots, leading to a more optimized and efficient root system.[1] This suggests that the slow release of IBA from the ester conjugate maintains the local concentration of the active hormone within an optimal, non-inhibitory range.

Data Summary Table: Comparative Efficacy of IBA vs. IBA Esters

The following table summarizes the conceptual differences in biological activity based on available research.

| Parameter | High Concentration Free IBA | IBA Ester Derivative (e.g., JAX-44) | Rationale |

| Primary Root Elongation | Often Inhibitory | Maintained or Uninhibited[1] | Slow release from the ester prevents reaching supraoptimal, inhibitory concentrations of auxin at the root tip. |

| Lateral Root Formation | Promotes | Potently Promotes[1] | Provides a sustained supply of IBA/IAA to the pericycle cells where lateral roots initiate. |

| Adventitious Rooting | Promotes | Potently Promotes[1] | Effective for clonal propagation by stimulating root development from stem cuttings. |

| Duration of Action | Shorter | Longer / Sustained | Acts as a slow-release reservoir, continuously supplying the active hormone via enzymatic hydrolysis.[11] |

Experimental Protocol: Rooting Bioassay for Auxin Activity

This protocol outlines a standard method for evaluating the root-promoting activity of IBA esters compared to free IBA using plant cuttings.

-

Plant Material Preparation: Select healthy, uniform stem cuttings from a stock plant (e.g., mung bean, Pterocarya fraxinifolia).[18] Cuttings should be of a consistent length (e.g., 10-15 cm) and have a similar number of nodes. Remove the lower leaves.

-

Treatment Solution Preparation: Prepare stock solutions of IBA and the test IBA ester(s) in 75% ethanol.[3] From these stocks, prepare a series of dilutions in distilled water to achieve the desired final concentrations (e.g., 0, 100, 500, 1000, 2000 ppm).[18] The '0 ppm' control should contain the same concentration of ethanol as the treatment groups.

-

Application of Treatment: Bundle the cuttings into groups for each treatment (n=10-20 per group). Dip the basal 2-3 cm of the cuttings into the respective treatment solution for a standardized time (e.g., 5-10 seconds).

-

Incubation: Plant the treated cuttings into a sterile rooting medium (e.g., vermiculite, perlite, or a sand/soil mix). Place the trays in a controlled environment with high humidity (using a misting system or humidity dome) and stable temperature.

-

Data Collection: After a set period (e.g., 21-30 days), carefully remove the cuttings from the medium and wash the roots. Record key metrics:

-

Rooting percentage (%).

-

Number of adventitious roots per cutting.

-

Average length of the longest root per cutting.

-

Fresh and dry weight of the newly formed roots.

-

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between treatment groups.

Caption: Workflow for a comparative rooting bioassay of auxin compounds.

Emerging Pharmacological and Therapeutic Potential

While the primary role of IBA and its esters is in plant science, the indole scaffold is a privileged structure in medicinal chemistry. Research into the non-plant biological activities of IBA and its derivatives is an emerging field.

Antioxidant Properties

Recent studies have demonstrated that IBA possesses protective antioxidant properties. It has been shown to protect against oxidative damage induced by the Fenton reaction in porcine thyroid tissue, indicating an ability to scavenge reactive oxygen species.[19][20] This antioxidant capacity is a promising characteristic for potential therapeutic applications, as oxidative stress is implicated in a wide range of human diseases.

Enzyme Inhibition and Anticancer Research

Modification of the IBA structure has yielded compounds with potential pharmacological activity. For instance, a study on IBA-derived hydrazones revealed multifunctional properties, including enzyme inhibition and anticancer activity.[21] The incorporation of different chemical moieties onto the IBA backbone was found to enhance biological efficacy, highlighting the potential of IBA as a scaffold for future drug design.[21]

Toxicological Profile: A Critical Consideration

It is crucial to note that the safety profile of IBA for human and animal applications requires thorough investigation. Studies in rats have indicated that subacute and subchronic exposure to IBA can induce neurotoxic and immunotoxic effects, altering the activity of key enzymes like acetylcholinesterase and myeloperoxidase.[22] Other research has shown that IBA can affect the antioxidant defense systems in various rat tissues.[23] While the EPA considers the risk to humans from its use as a plant growth regulator to be negligible due to extremely low application rates, any development for direct therapeutic use would necessitate a comprehensive toxicological evaluation.[24]

Analytical Methodologies

Accurate detection and quantification of IBA and its esters are essential for research, quality control, and metabolic studies.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for analyzing IBA and its derivatives. Reversed-phase HPLC with UV detection is a common and robust method.

Protocol: HPLC-UV Analysis of IBA and its Esters

This protocol is adapted from established methods for the analysis of IBA.[25]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 or Phenyl Hydride column (e.g., 4.6 x 75 mm, 4µm). A Phenyl Hydride column is particularly effective as the phenyl rings in the stationary phase provide beneficial π-π interactions with the indole ring of the analyte, enhancing retention and peak shape.[25]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution and an organic solvent.

-

Solvent A: Deionized water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm, which is near the absorbance maximum for the indole ring.

-

Sample Preparation: Prepare standards of IBA and IBA esters in a 50:50 acetonitrile/water solution. Extract biological samples using a suitable organic solvent, followed by filtration before injection.

-

Quantification: Generate a standard curve by injecting known concentrations of the analytes. Quantify the amount in unknown samples by comparing their peak areas to the standard curve.

Other Relevant Techniques

-

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simple, quick, and reliable method for the simultaneous detection and quantification of IAA and IBA, which is particularly useful for screening microbial cultures for auxin production.[26]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the definitive identification of IBA and its esters in plant extracts, providing both retention time and mass spectral data for structural confirmation.[5]

Future Directions and Conclusion

Indole-3-butanoic acid esters represent a sophisticated approach to optimizing the delivery and activity of a well-established plant growth regulator. Their function as slow-release prodrugs offers clear advantages in agricultural and horticultural settings, most notably the ability to promote a robust lateral root system without inhibiting primary root growth.

The future of this field lies in several key areas:

-

Rational Design: Synthesizing and screening a wider library of IBA esters to identify derivatives with specific hydrolysis rates tailored for different plant species and environmental conditions.

-

Advanced Formulations: Incorporating IBA esters into advanced delivery systems, such as nano-silica spheres, to further enhance stability and control their release profile.[12]

-

Pharmacological Exploration: Systematically evaluating the therapeutic potential of novel IBA derivatives, particularly focusing on their antioxidant and enzyme-inhibitory properties, while rigorously assessing their toxicological profiles.

References

- Indole-3-Butyric Acid (IBA)

- Indole-3-butyric acid synthesis. ChemicalBook.

- Strader, L. C., et al. (2017). Roles for IBA-derived auxin in plant development. Journal of Experimental Botany.

- Indole-3-butyric acid. Wikipedia.

- Shobe, D. (2020). What are the methods to synthesise indole-3-butyric acid? Quora.

- Synthesis of Indole-3-butyric acid (rooting hormone) - how difficult is this? (2017). Sciencemadness Discussion Board.

- Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology.

- Indole-3-Butyric Acid Stimulates and Controls Plant Growth. (2020). PANPAN INDUSTRY.

- Indole-3-butyric acid 133-32-4 wiki. Guidechem.

- Indole-3-Butyric Acid Analyzed with HPLC.

- Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany.

- Indole-3-butyric acid induces lateral root formation via peroxisome-derived indole-3-acetic acid and nitric oxide. (2013). New Phytologist.

- A new process for the synthesis of auxin 3-indolebutyric acid. (2006).

- In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia. (2019). Molecular Pharmaceutics.

- Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (2024).

- Indole-3-Butyric Acid.

- Roles for IBA-derived auxin in plant development.

- Plant Growth Regulators - Auxins - Indole-3-butyric acid (IBA). CliniSciences.

- Zolman, B. K., et al. (2000). Conversion of Endogenous Indole-3-Butyric Acid to Indole-3-Acetic Acid Drives Cell Expansion in Arabidopsis Seedlings. Plant Physiology.

- Contribution of synthetic auxin conjugates to clonal propag

- Preparation and characterization of indole-3-butyric acid nanospheres for improving its stability and utilization. (2024).

- Neurotoxic and immunotoxic effects of Indole-3-butyric acid on rats at subacute and subchronic exposure. (2009). Neurotoxicology.

- Influence of Indole-3-butyric acid on antioxidant defense systems in various tissues of rats at subacute and subchronic exposure. (2009). Pesticide Biochemistry and Physiology.

- Indole-3-Butyric Acid, a Natural Auxin, Protects against Fenton Reaction-Induced Oxidative Damage in Porcine Thyroid. (2024). Nutrients.

- Indole-3-Butyric Acid, a Natural Auxin, Protects against Fenton Reaction-Induced Oxidative Damage in Porcine Thyroid. (2024). MDPI.

- R.E.D. Facts Indole-3-Butyric Acid.

- Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. (2020). ACS Central Science.

- Simultaneous detection and quantification of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) produced by rhizobacteria from l-tryptophan (Trp) using HPTLC. (2016).

- A sensitive and rapid method for the analysis of 3-indole-butyric acid and alpha-napthaleneacetic acid in commercial rooting powder formulation by high performance liquid chrom

- Identification of indole-3-butyric acid as an endogenous constituent of maize kernels and leaves. (1989).

- Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers. (2020).

- Effects of indole-3-butyric acid application on rooting and vegetative development in hardwood cuttings of Pterocarya fraxinifolia (Poiret) Spach. (2023). BioResources.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]

- 4. Indole-3-Butyric Acid Stimulates and Controls Plant Growth - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 5. scispace.com [scispace.com]

- 6. Plant Growth Regulators - Auxins - Indole-3-butyric acid (IBA) Clinisciences [clinisciences.com]

- 7. guidechem.com [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. plantae.org [plantae.org]

- 12. researchgate.net [researchgate.net]

- 13. Indole-3-butyric acid synthesis - chemicalbook [chemicalbook.com]

- 14. quora.com [quora.com]

- 15. CN1746160A - A new process for the synthesis of auxin 3-indolebutyric acid - Google Patents [patents.google.com]

- 16. Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Conversion of Endogenous Indole-3-Butyric Acid to Indole-3-Acetic Acid Drives Cell Expansion in Arabidopsis Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of indole-3-butyric acid application on rooting and vegetative development in hardwood cuttings of Pterocarya fraxinifolia (Poiret) Spach :: BioResources [bioresources.cnr.ncsu.edu]

- 19. Indole-3-Butyric Acid, a Natural Auxin, Protects against Fenton Reaction-Induced Oxidative Damage in Porcine Thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neurotoxic and immunotoxic effects of Indole-3-butyric acid on rats at subacute and subchronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Influence of Indole-3-butyric acid on antioxidant defense systems in various tissues of rats at subacute and subchronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]